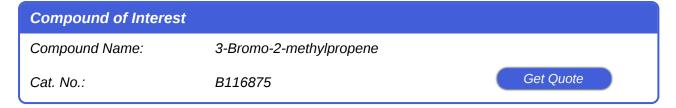


# Molecular structure and bonding in 3-Bromo-2methylpropene

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An In-depth Technical Guide to the Molecular Structure and Bonding of **3-Bromo-2-methylpropene** 

#### Introduction

**3-Bromo-2-methylpropene**, also known as methallyl bromide, is a versatile organobromine compound with the chemical formula C<sub>4</sub>H<sub>7</sub>Br.[1][2] Its unique structure, featuring a reactive allylic bromide and a methyl group on the double bond, makes it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive overview of the molecular structure, bonding, and physicochemical properties of **3-Bromo-2-methylpropene**, intended for researchers, scientists, and professionals in drug development. The compound serves as a crucial reagent for introducing the methallyl moiety into various molecular frameworks and is widely used in alkylation processes and the synthesis of complex molecules like amino acids.

#### **Molecular Structure and Bonding**

The molecular structure of **3-Bromo-2-methylpropene** consists of a three-carbon propene chain. A methyl group is attached to the second carbon (C2), and a bromine atom is bonded to the first carbon (C1), which is often referred to as the 3-position in the common nomenclature "methallyl bromide". The IUPAC name is 3-bromo-2-methylprop-1-ene.[3]

The bonding within the molecule is characterized by:



- Hybridization: The C2 and C3 atoms, involved in the double bond, are sp² hybridized, resulting in a trigonal planar geometry around this bond. The C1 carbon, bonded to the bromine atom, and the carbon of the methyl group are sp³ hybridized, exhibiting a tetrahedral geometry.
- Sigma (σ) and Pi (π) Bonds: The framework of the molecule is formed by C-C and C-H sigma bonds. The double bond between C2 and C3 consists of one sigma bond and one pi (π) bond.
- C-Br Bond: The carbon-bromine bond is a polar covalent bond due to the difference in electronegativity between carbon and bromine. This polarity, along with the allylic position of the bromine atom, makes it a good leaving group in nucleophilic substitution reactions.[4]
- Rotational Isomerism: Studies using IR spectroscopy have indicated the presence of rotational isomerism in 3-Bromo-2-methylpropene.[5] This refers to the different spatial arrangements of atoms that can result from rotation around the single C-C bond.

Caption: Molecular structure of **3-Bromo-2-methylpropene**.

## Physicochemical and Spectroscopic Data

The properties of **3-Bromo-2-methylpropene** have been characterized through various analytical techniques. A summary of its key physical properties and spectroscopic data is presented below.

### **Physical Properties**



Property	Value
CAS Number	1458-98-6
Molecular Formula	C <sub>4</sub> H <sub>7</sub> Br
Molecular Weight	135.00 g/mol
Appearance	Clear colorless to yellow liquid
Density	1.339 g/mL at 25 °C
Boiling Point	94-95 °C
Melting Point	-115.07 °C (estimate)
Refractive Index (n20/D)	1.472
Flash Point	7 °C (44.6 °F)
Solubility	Chloroform, Ethyl Acetate
Storage Temperature	2-8°C

[Sources:[1][5][6][7]]

### **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and structural elucidation of **3-Bromo-2-methylpropene**.



Technique	Expected Observations
<sup>1</sup> H NMR	Three distinct signals are expected: a singlet for the two equivalent vinyl protons (C=CH <sub>2</sub> ), a singlet for the two protons of the bromomethyl group (-CH <sub>2</sub> Br), and a singlet for the three protons of the methyl group (-CH <sub>3</sub> ). The integration ratio would be approximately 2:2:3.
<sup>13</sup> C NMR	Four signals corresponding to the four unique carbon environments: the quaternary sp <sup>2</sup> carbon, the vinyl sp <sup>2</sup> carbon (=CH <sub>2</sub> ), the sp <sup>3</sup> carbon of the bromomethyl group (-CH <sub>2</sub> Br), and the sp <sup>3</sup> carbon of the methyl group (-CH <sub>3</sub> ).
IR Spectroscopy	Characteristic absorption bands include C=C stretching vibration (around 1650 cm <sup>-1</sup> ), sp <sup>2</sup> C-H stretching (above 3000 cm <sup>-1</sup> ), sp <sup>3</sup> C-H stretching (below 3000 cm <sup>-1</sup> ), and a C-Br stretching vibration (typically in the 600-500 cm <sup>-1</sup> region).
Mass Spectrometry	The mass spectrum will show a characteristic pair of molecular ion peaks (M <sup>+</sup> and M+2) of nearly equal intensity, corresponding to the two major isotopes of bromine ( <sup>79</sup> Br and <sup>81</sup> Br).

[Sources:[8][9]]

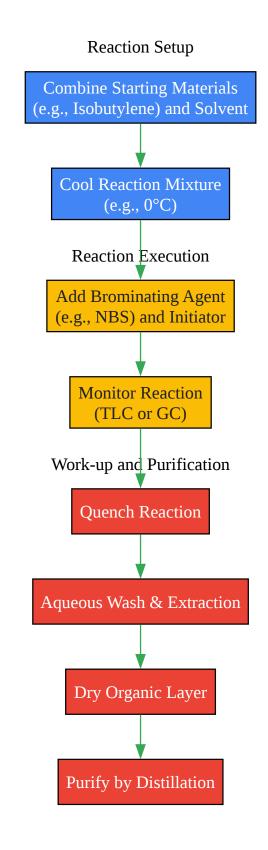
## **Experimental Protocols & Reactivity**

**3-Bromo-2-methylpropene** is a key substrate in numerous organic reactions, primarily due to the reactivity of its allylic bromide group.

#### **Synthesis of 3-Bromo-2-methylpropene**

A common laboratory synthesis involves the allylic bromination of isobutylene or the reaction of isobutylene glycol with a brominating agent. Another approach starts from tert-butanol.[10] The general workflow for a synthesis reaction is depicted below.





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Caption: General experimental workflow for synthesis.



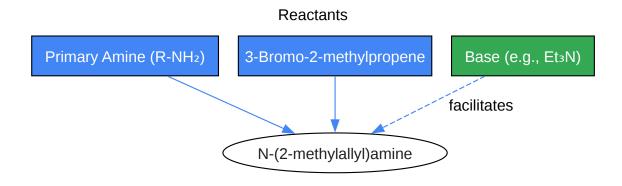
### **Application in Synthesis: Preparation of Alkenyl Imines**

**3-Bromo-2-methylpropene** is used in the synthesis of various compounds, including alkenyl imines and for chiral phase transfer alkylation leading to (S)- $\alpha$ -alkylcysteines.[1][2][5] A representative protocol involves its reaction with a primary amine to form an N-alkenyl amine, which can then be isomerized or further functionalized.

#### Detailed Methodology:

- Reaction Setup: A solution of the primary amine (1.0 eq) in an appropriate aprotic solvent (e.g., THF, acetonitrile) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Addition of Base: A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, 1.2 eq) is added to the solution to neutralize the HBr formed during the reaction.
- Addition of Alkylating Agent: 3-Bromo-2-methylpropene (1.1 eq) is added dropwise to the stirred solution at room temperature or a slightly elevated temperature.
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography
  (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting amine is
  consumed.
- Work-up: Upon completion, the reaction mixture is filtered to remove the ammonium salt byproduct. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.
- Purification: The organic layer is dried over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired alkenyl imine or N-alkenyl amine.





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Caption: Nucleophilic substitution reaction pathway.

#### Conclusion

**3-Bromo-2-methylpropene** is a fundamental building block in organic chemistry. Its structural characteristics, particularly the sp<sup>2</sup> hybridized alkene core and the reactive allylic C-Br bond, dictate its chemical behavior and wide-ranging applications. A thorough understanding of its molecular structure, bonding, and reactivity is essential for its effective utilization in the synthesis of pharmaceuticals and other high-value chemical entities. The data and protocols presented in this guide offer a detailed technical resource for scientists engaged in synthetic chemistry and drug development.

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